2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide
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Overview
Description
2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide is a complex organic compound that features an indole core, a pyrrolidine moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes iodination to introduce the iodine atom at the desired position. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions, and the benzenesulfonamide group is often added via sulfonylation reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The indole and pyrrolidine moieties can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the iodine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted indole derivatives .
Scientific Research Applications
2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving indole derivatives and their biological activities.
Industry: It may be used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyrrolidine moieties. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-iodopyrroles: These compounds share the iodinated pyrrole structure and have similar reactivity.
Pyrrolidin-2-ones: These compounds feature the pyrrolidine moiety and are used in similar applications.
Uniqueness
2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide is unique due to its combination of an indole core, a pyrrolidine moiety, and a benzenesulfonamide group. This unique structure provides distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C19H20IN3O2S |
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Molecular Weight |
481.4 g/mol |
IUPAC Name |
2-iodo-N-[3-(pyrrolidin-2-ylmethyl)-1H-indol-5-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H20IN3O2S/c20-17-5-1-2-6-19(17)26(24,25)23-15-7-8-18-16(11-15)13(12-22-18)10-14-4-3-9-21-14/h1-2,5-8,11-12,14,21-23H,3-4,9-10H2 |
InChI Key |
ZLTKHJVPOSETMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=CNC3=C2C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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